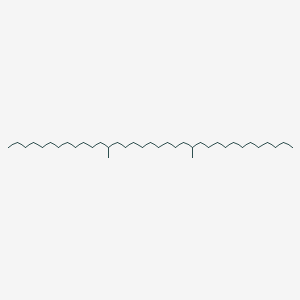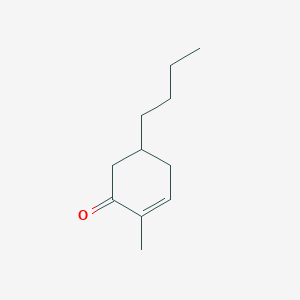![molecular formula C14H15NO5 B14423712 Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate CAS No. 80880-60-0](/img/structure/B14423712.png)
Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate is an organic compound with a complex structure that includes a nitrophenyl group and an oxobutanoate ester
Métodos De Preparación
The synthesis of Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate typically involves the reaction of 2-nitrobenzaldehyde with isopropyl acetoacetate in the presence of a base. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of 2-nitrobenzaldehyde reacts with the active methylene group of isopropyl acetoacetate to form the desired product. The reaction conditions often include the use of a solvent such as ethanol and a base like piperidine to catalyze the reaction .
Análisis De Reacciones Químicas
Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Aplicaciones Científicas De Investigación
Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate can be compared with similar compounds such as:
Propan-2-yl 2-[(4-nitrophenyl)methylidene]-3-oxobutanoate: Similar structure but with the nitro group in the para position.
Propan-2-yl 2-[(2-aminophenyl)methylidene]-3-oxobutanoate: Similar structure but with an amino group instead of a nitro group.
Propan-2-yl 2-[(2-bromophenyl)methylidene]-3-oxobutanoate: Similar structure but with a bromo group instead of a nitro group.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the different substituents on the phenyl ring .
Propiedades
Número CAS |
80880-60-0 |
|---|---|
Fórmula molecular |
C14H15NO5 |
Peso molecular |
277.27 g/mol |
Nombre IUPAC |
propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C14H15NO5/c1-9(2)20-14(17)12(10(3)16)8-11-6-4-5-7-13(11)15(18)19/h4-9H,1-3H3 |
Clave InChI |
VNVRYXSAKPPUCJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-piperidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14423630.png)
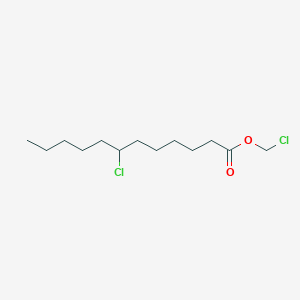
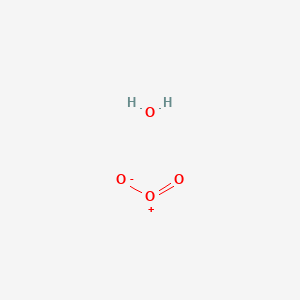
![1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene](/img/structure/B14423657.png)
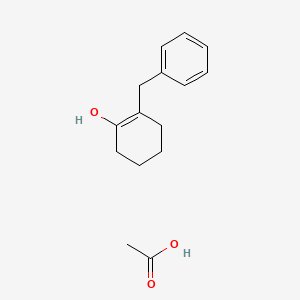
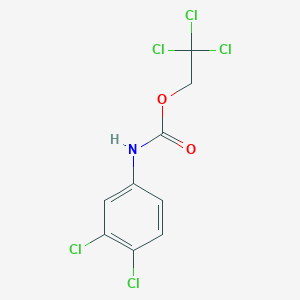
![5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile](/img/structure/B14423675.png)
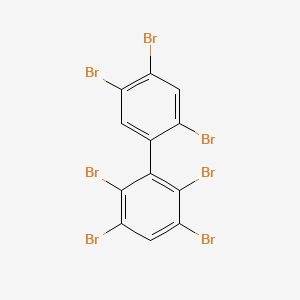
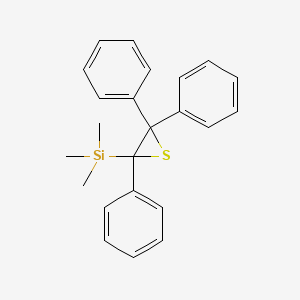
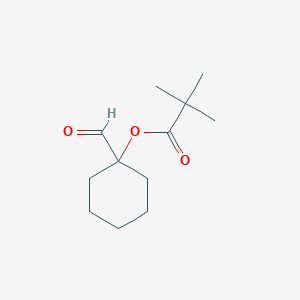
![5-([1,1'-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14423689.png)
![1,1,2,2,6,6,7,7-Octamethyldispiro[2.1.2~5~.1~3~]octane-4,8-dione](/img/structure/B14423694.png)
